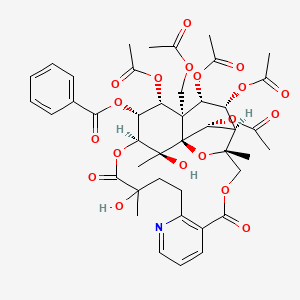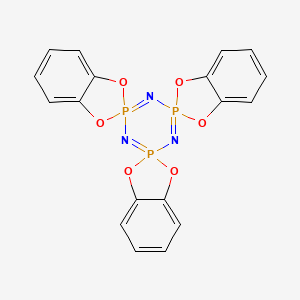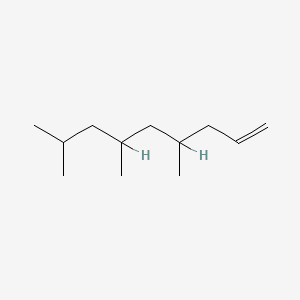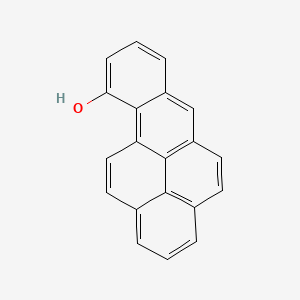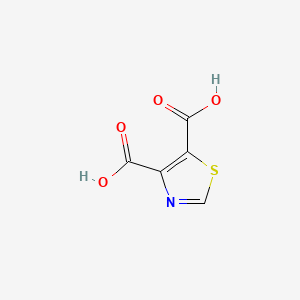
Thiazole-4,5-dicarboxylic acid
Overview
Description
Thiazole-4,5-dicarboxylic acid (TDCA) is a heterocyclic compound that is used in a variety of research and industrial applications. TDCA is a member of the thiazole family of molecules, which are characterized by their five-membered ring structure containing one nitrogen atom and four carbon atoms. TDCA is an important building block for the synthesis of many other compounds, and its unique structure makes it a valuable tool for scientists to study a variety of biological and chemical processes.
Scientific Research Applications
Pharmacological Properties of Thiazole Derivatives : Thiazole compounds, including those related to Thiazole-4,5-dicarboxylic acid, have been found to possess spasmolytic properties and impact the central nervous system. Their structures are closely related to compounds known for local anaesthetic properties (Chance, Dirnhuber, & Robinson, 1946).
Synthesis of Anti-HIV Agents : Derivatives of thiazole have been investigated for their potential anti-HIV properties. Although the studied compounds did not exhibit significant activity, this research underscores the interest in thiazole derivatives for antiviral applications (Liu, Shih, & Lee, 1992).
Coordination Polymers with Thiazole Derivatives : Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been used to create coordination polymers with various metals, indicating potential applications in material science and chemistry (Aprea et al., 2010).
Antibacterial and Antifungal Properties : Thiazole derivatives have exhibited diverse biological activities, including antibacterial and antifungal effects. This research suggests potential applications in developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Antimicrobial Activity of Thiazole and Oxazole Derivatives : Studies on amino acids and peptides containing thiazole and oxazole moieties have shown moderate antimicrobial activity against various bacteria, fungi, and yeast, highlighting their potential in medicinal chemistry (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
Broad Biological Activities of Thiazole Derivatives : Thiazole-based compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. This underscores the significance of thiazole in medicinal chemistry and encourages further research into thiazole-containing drugs (Borcea, Ionuț, Crișan, & Oniga, 2021).
Future Directions
Thiazole derivatives, including Thiazole-4,5-dicarboxylic acid, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole-4,5-dicarboxylic acid, like other thiazole derivatives, has been found to interact with a variety of biological targets. For instance, thiazole derivatives have been observed to have antimicrobial, antifungal, and antineoplastic activities . .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole derivatives have been observed to influence several biochemical pathways. They can activate or stop these pathways, leading to various downstream effects . .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have favorable adme properties .
Result of Action
Thiazole derivatives have been observed to have several biological activities, such as antimicrobial, antifungal, and antineoplastic activities . These activities suggest that this compound may have similar effects at the molecular and cellular levels.
Action Environment
Thiazole derivatives are known to have diverse biological activities, suggesting that they may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Thiazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of thiamine (Vitamin B1), which is essential for carbohydrate metabolism and the normal functioning of the nervous system . The compound’s interactions with enzymes such as thiamine pyrophosphokinase facilitate the conversion of thiamine to its active form, thiamine pyrophosphate, which is a cofactor for several enzymatic reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of thiamine impacts the production of neurotransmitters such as acetylcholine, which is crucial for nerve signal transmission . Additionally, this compound has been shown to exhibit antimicrobial and antitumor activities, affecting the proliferation and survival of different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound’s interaction with thiamine pyrophosphokinase leads to the formation of thiamine pyrophosphate, which is essential for the activity of enzymes involved in energy metabolism . This compound also exhibits enzyme inhibition or activation properties, affecting metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for biochemical studies . Long-term exposure to this compound has been observed to influence cellular processes such as cell proliferation and differentiation, with potential implications for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antimicrobial and antitumor activities . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of thiamine highlights its importance in carbohydrate metabolism and energy production . Additionally, this compound affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring effective delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in biochemical reactions and its interactions with other biomolecules.
properties
IUPAC Name |
1,3-thiazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHARFNUBJTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176892 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22358-80-1 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



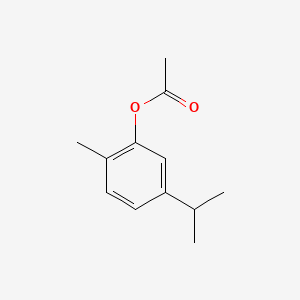



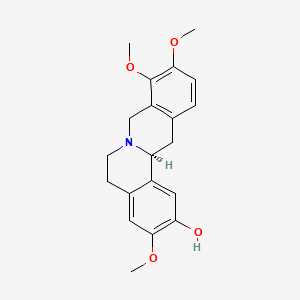
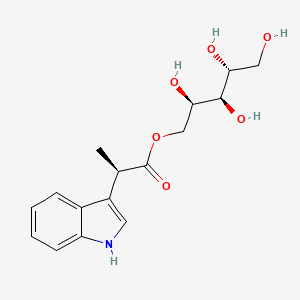
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)

